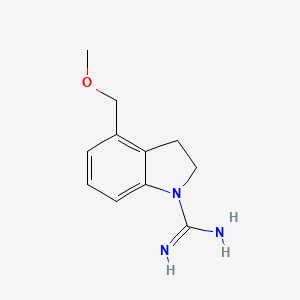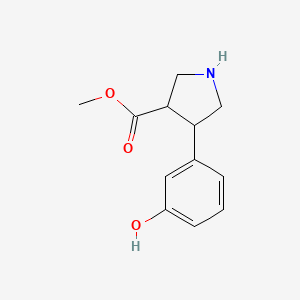
2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one
Übersicht
Beschreibung
“2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one” is a chemical compound with a molecular formula of C11H14N2O2. It belongs to the class of compounds known as indole derivatives. Indole derivatives are aromatic compounds that contain the indole nucleus, which is prevalent in many important synthetic drug molecules .
Molecular Structure Analysis
Indole is an important heterocyclic system that contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one” would require more detailed information or computational analysis.Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity of “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one” to these compounds suggests potential as an antiviral agent, possibly offering a new avenue for the treatment of viral infections.
Neuroprotective Effects
Indoles have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier could be harnessed to develop treatments that protect neural tissue from damage.
Each of these applications represents a unique field of research where “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one” could have significant implications. Further research and clinical trials would be necessary to fully understand and utilize the compound’s potential in these areas. The diverse biological activities of indole derivatives underscore their importance in pharmaceutical sciences and their immeasurable potential for therapeutic applications .
Zukünftige Richtungen
Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing and studying the properties and activities of “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one” and similar compounds.
Eigenschaften
IUPAC Name |
2-amino-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-6-11(15)13-5-4-9-8(7-14)2-1-3-10(9)13/h1-3,14H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDALTWOIXRXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B1478441.png)



